5-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-Hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a bicyclic heterocyclic compound featuring an isoindole-1,3-dione core fused with a 2-oxopiperidin-3-yl substituent and a hydroxyl group at the 5-position of the isoindole ring.
Properties
IUPAC Name |
5-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-7-3-4-8-9(6-7)13(19)15(12(8)18)10-2-1-5-14-11(10)17/h3-4,6,10,16H,1-2,5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBVIJWQHLFAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation Method
The most direct route involves the acid-catalyzed condensation of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride. This method, detailed in patent WO2014018866A1, employs triethylamine as a base in acetic acid at 120°C to facilitate cyclization. The reaction proceeds via nucleophilic attack of the piperidinone amine on the activated carbonyl of the phthalic acid derivative, followed by dehydration to form the isoindole-1,3-dione core. Typical yields range from 65–75%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.
Key Conditions:
- Solvent: Acetic acid
- Base: Triethylamine (2.5 equiv)
- Temperature: 120°C
- Reaction Time: 12–16 hours
Nitration-Reduction-Condensation Approach
A two-step strategy starts with dimethyl 4-hydroxyphthalate, which undergoes nitration at the 3-position using concentrated nitric and sulfuric acids. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding dimethyl 3-amino-4-hydroxyphthalate. This intermediate is then condensed with 3-aminopiperidine-2,6-dione under conditions similar to Section 1.1. This approach achieves higher regioselectivity (>98%) compared to direct methods, albeit with additional purification steps.
Optimized Parameters for Nitration:
- Nitrating Agent: HNO₃ (90%)/H₂SO₄ (10%)
- Temperature: 0–5°C
- Yield: 85–90%
Peptide Coupling-Based Synthesis
Adapting peptidomimetic synthesis techniques, the piperidinone moiety is introduced via carbodiimide-mediated coupling. As demonstrated in PMC11188152, 3-aminopiperidine-2,6-dione is deprotected using 4 N HCl in dioxane and coupled to a pre-functionalized isoindoline derivative using hydroxybenzotriazole (HOBt) and ethylcarbodiimide hydrochloride (EDC.HCl). This method allows for modular assembly, enabling late-stage diversification of the isoindole ring.
Representative Protocol:
- Deprotection of 3-aminopiperidine-2,6-dione (1.0 equiv) in 4 N HCl/dioxane (25°C, 2 hours).
- Coupling with 5-hydroxyisoindoline-1,3-dione (1.2 equiv) using HOBt (1.5 equiv), EDC.HCl (1.5 equiv), and DIPEA (3.0 equiv) in DMF (0°C to room temperature, 12 hours).
- Purification via silica chromatography (ethyl acetate/hexane, 3:1).
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling reactions but complicate purification due to high boiling points. Mixed solvent systems (e.g., acetic acid/water) improve cyclization efficiency by balancing solubility and reactivity. Elevated temperatures (>100°C) are critical for dehydration steps but risk decomposition; microwave-assisted synthesis reduces reaction times by 50% while maintaining yields.
Catalysts and Reagent Selection
- Reduction Catalysts: Pd/C (5% w/w) in hydrogenation steps achieves >95% conversion.
- Coupling Agents: HOBt/EDC.HCl outperforms DCC due to reduced racemization.
- Bases: Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) for acid scavenging in non-aqueous media.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exothermic risks during nitration, while in-line analytics (e.g., FTIR) monitor intermediate purity. A representative pilot-scale protocol yields 10 kg batches with 92% purity using:
- Reactor Type: Jacketed glass-lined steel
- Workup: Centrifugal filtration and wiped-film evaporation
- Waste Management: Neutralization of acidic byproducts with CaCO₃
Analytical Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
5-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s closest analogs differ in substituents on the isoindole and piperidine rings. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Differences and Implications
Hydroxyl Group (5-OH): The 5-hydroxy substituent introduces polarity, enhancing hydrogen-bonding capacity compared to non-polar (e.g., trifluoroethoxy ) or halogenated (e.g., 4-fluoro ) analogs. This may improve aqueous solubility but reduce membrane permeability.
Piperidine Ring Modifications :
- 2-Oxo vs. 2,6-Dioxo : The single ketone in the target compound reduces electron-withdrawing effects compared to 2,6-dioxopiperidinyl analogs (e.g., pomalidomide derivatives). This may alter binding to cereblon (CRBN), a key E3 ubiquitin ligase in PROTACs .
- Methylation (1-methyl) : Analogs like the 4-fluoro-1-methyl derivative exhibit steric and electronic effects that could modulate proteasome recruitment efficiency.
Pharmacological and Physicochemical Properties
- Solubility : The 5-OH group increases hydrophilicity (clogP ~1.2 estimated) compared to trifluoroethoxy (clogP ~2.8) or methylated analogs.
- Metabolic Stability : The absence of labile groups (e.g., trifluoroethoxy) may reduce susceptibility to oxidative metabolism compared to .
Biological Activity
5-Hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 2416235-87-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is C13H12N2O4, with a molar mass of 260.25 g/mol. The structure features an isoindole moiety, which is often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of 5-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. For instance, research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Table 2: Anti-inflammatory Activity
| Model | Effect Observed | Reference |
|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-alpha production | |
| Carrageenan-induced paw edema | Reduced swelling |
Neuroprotective Effects
The neuroprotective potential of 5-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been explored in models of neurodegeneration. It has been shown to protect neuronal cells from oxidative stress and apoptosis.
Table 3: Neuroprotective Activity
| Model | Effect Observed | Mechanism |
|---|---|---|
| SH-SY5Y Neuroblastoma Cells | Increased cell viability | Antioxidant activity |
| Primary Neurons | Reduced apoptosis | Modulation of Bcl-2 family proteins |
The mechanisms by which 5-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly through the NF-kB pathway.
- Antioxidant Properties : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A preclinical study evaluated the efficacy of the compound in a xenograft model of breast cancer. Results indicated significant tumor reduction compared to control groups.
-
Case Study on Inflammation :
- In a model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain scores in treated animals compared to untreated controls.
Q & A
Q. What are the recommended synthetic pathways for 5-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how do reaction conditions influence yield?
The synthesis of isoindole-dione derivatives typically involves multi-step processes, such as cyclocondensation of substituted amines with anhydrides or ketones. For example, similar compounds (e.g., substituted isoindole-diones) are synthesized via nucleophilic substitution or coupling reactions under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) . Optimization requires statistical experimental design (e.g., factorial design) to assess variables such as temperature, solvent polarity, and stoichiometric ratios. Reaction fundamentals and reactor design principles (e.g., batch vs. flow chemistry) should guide scalability .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR : Assign peaks using , , and 2D NMR (COSY, HSQC) to confirm the isoindole-dione core and hydroxy/oxopiperidinyl substituents.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as seen in structurally related imidazole-indole solvates .
- HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with high-resolution mass spectrometry .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Design accelerated stability studies using buffers (pH 1–13) and thermal stress (25–60°C) over 4–12 weeks. Monitor degradation via HPLC and characterize degradation products with LC-MS/MS. Statistical models (e.g., Arrhenius plots) predict shelf-life .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and optimize its pharmacokinetic properties?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for targets like kinases or proteases.
- ADMET prediction : Use tools like SwissADME to calculate logP, solubility, and blood-brain barrier penetration. Adjust substituents (e.g., PEGylation) to enhance bioavailability, as seen in thalidomide analogs .
- Quantum chemical calculations : Validate reaction pathways and transition states to refine synthesis protocols .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in viability tests).
- Data normalization : Apply robust statistical analysis (ANOVA, Tukey’s test) to account for batch effects or instrument variability .
- Mechanistic studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity .
Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction parameters for large-scale synthesis?
- Process simulation : Model heat transfer and mass flow in reactor systems to identify bottlenecks.
- Machine learning : Train algorithms on historical reaction data to predict optimal conditions (e.g., catalyst loading, residence time).
- Real-time adjustment : Integrate IoT sensors for feedback loops in smart laboratories .
Q. What methodologies validate the compound’s anti-inflammatory or anticancer mechanisms in vitro and in vivo?
- In vitro : Measure cytokine inhibition (e.g., TNF-α, IL-6) in macrophage models (RAW 264.7) using ELISA.
- In vivo : Use xenograft mice models with tumor volume monitoring and histopathology.
- Omics integration : Perform RNA-seq or proteomics to map signaling pathways (e.g., NF-κB) perturbed by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
